8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid
Description
Properties
IUPAC Name |
8-phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-16(21)15-7-4-8-18(15)9-11-19(12-10-18)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYDTIDPTDHHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group undergoes catalytic hydrogenation or acidolysis to liberate the free amine:
Key Notes :
-
Hydrogenolysis achieves quantitative conversion at ambient temperature (20–25°C) without epimerization.
-
Residual carboxylic acid remains intact during deprotection .
Carboxylic Acid Derivitization
The C-1 carboxylic acid participates in standard activation and coupling reactions:
Structural Confirmation :
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Ester derivatives verified via NMR (carboxylic acid proton disappearance at δ 12.1 ppm) .
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Amide products characterized by IR (N–H stretch at 3300–3400 cm⁻¹) .
Oxidation and Reduction
Selective transformations of the spirocyclic backbone:
Mechanistic Insight :
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RuO₄-mediated oxidation targets electron-rich sp³ carbons adjacent to the nitrogen.
Coupling Reactions
Utilized in peptidomimetic and macrocycle synthesis:
Challenges :
Mechanistic Considerations
Scientific Research Applications
8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Observations :
- Protecting Groups : The Cbz group (benzyloxycarbonyl) in the target compound provides base-sensitive protection, whereas Boc (tert-butoxycarbonyl) in analogues is acid-labile, influencing synthetic strategies .
- Positional Isomerism : Shifting the aza and carboxylic acid positions (e.g., 1 vs. 2 vs. 8) alters steric and electronic profiles, impacting interactions with biological targets .
- Halogenation: Fluorinated derivatives (e.g., 8,8-difluoro) exhibit enhanced stability and pharmacokinetic properties compared to non-halogenated counterparts .
Core Structure Variations
Key Observations :
- Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 1-oxa) or sulfur (e.g., 1-thia) modifies ring electronics and hydrogen-bonding capacity, affecting solubility and target affinity .
Biological Activity
8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid, also known by its CAS number 2287345-02-0, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. The structure features a spirocyclic framework, which includes nitrogen atoms, making it a member of the azaspiro family. The presence of both oxygen and nitrogen atoms contributes to its intriguing chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 2287345-02-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit the growth of various bacteria and fungi, suggesting a potential for developing new antimicrobial agents.
Anticancer Activity
Another significant area of research is the anticancer potential of this compound. Preliminary studies suggest that spirocyclic compounds can interfere with cancer cell proliferation and induce apoptosis in cancerous cells. The unique structure may allow for specific interactions with biological targets involved in cancer progression.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering signaling pathways critical for cell survival and proliferation.
Study 1: Synthesis and Biological Evaluation
A study conducted by researchers focused on synthesizing various derivatives of azaspiro compounds, including this compound. The synthesized compounds were evaluated for their biological activity against several cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .
Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of related spirocyclic compounds was tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting that similar mechanisms could be expected from this compound .
Comparative Analysis
To better understand the potential biological activity of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Azaspiro[4.5]decane-3-carboxylic acid | Similar spirocyclic structure without benzyloxy | Anticancer activity |
| (R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine | Contains benzyloxy group but different framework | Antimicrobial properties |
| N-Azaspirocycloalkane Derivatives | Varying nitrogen placements within spiro structures | Inhibitory effects on SHP2 |
Q & A
Q. What are the common synthetic strategies for 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid, and what are the critical steps?
The synthesis typically involves spirocyclic annulation and functional group protection. A key step is the condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzyloxycarbonyl-protected amines or aldehydes to form the spiro[4.5]decane scaffold. For example, describes analogous reactions where 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl derivatives under reflux in ethanol, followed by purification via recrystallization . The benzyloxycarbonyl (Cbz) group is introduced early to protect the amine functionality, which is later deprotected under acidic or catalytic hydrogenation conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- IR Spectroscopy : The C=O stretch of the carboxylic acid (1700–1750 cm⁻¹) and the Cbz group’s carbonyl (1680–1720 cm⁻¹) are critical. highlights that benzylic C-H stretches may shift due to electron-withdrawing effects from adjacent groups (e.g., phenyl, O, N), leading to higher absorption bands (~2800–3000 cm⁻¹) .
- UV-Vis Spectroscopy : Conjugation in the benzothiazole or aromatic moieties (if present) results in absorbance maxima between 250–350 nm, useful for tracking electronic transitions .
- Elemental Analysis : Used to confirm molecular formula, with deviations >0.3% indicating impurities .
Q. What is the role of the benzyloxycarbonyl (Cbz) group in this compound’s synthesis, and how is it removed?
The Cbz group acts as a protecting agent for the amine during synthesis, preventing unwanted side reactions. Deprotection is typically achieved via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (e.g., HCl in dioxane). notes that Boc (tert-butoxycarbonyl) groups are removed under similar conditions, suggesting analogous methodologies for Cbz .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of spirocyclic intermediates?
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in condensation reactions. demonstrates that 1,2,3-trimethoxybenzene reacts efficiently with aldehydes in THF to form spirocycles .
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., pyrrolidine) can accelerate annulation. For example, shows pyrrolidine-mediated amide formation in spirocyclic derivatives .
- Temperature Control : Reflux conditions (70–100°C) balance reactivity and thermal stability .
Q. How does the spiro[4.5]decane core influence the compound’s physicochemical properties and reactivity?
- Conformational Rigidity : The spirocyclic structure restricts bond rotation, enhancing stereochemical control in downstream reactions. This rigidity also affects solubility; notes that similar spiro compounds exhibit low aqueous solubility, necessitating DMSO or ethanol as solvents .
- Electronic Effects : The Cbz group and carboxylic acid create electron-deficient regions, influencing nucleophilic/electrophilic reactivity. attributes IR spectral shifts to these electronic effects .
Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?
- DFT Calculations : Used to model transition states and optimize reaction pathways. For example, highlights software tools for simulating reaction mechanisms and electronic properties .
- Molecular Docking : Predicts binding affinities to enzymes or receptors. If the compound is a protease inhibitor (analogous to ), docking studies can identify key interactions (e.g., hydrogen bonding with active-site residues) .
Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected spectroscopic results)?
- Mechanistic Re-evaluation : If IR bands deviate, consider alternative electronic effects (e.g., hyperconjugation) or hydrogen bonding. attributes anomalous C-H stretches to electron-withdrawing substituents .
- Isotopic Labeling : Replace benzylic hydrogens with deuterium to confirm vibrational assignments.
- Synchrotron XRD : Resolve crystal structures to validate spirocyclic geometry and intermolecular interactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
